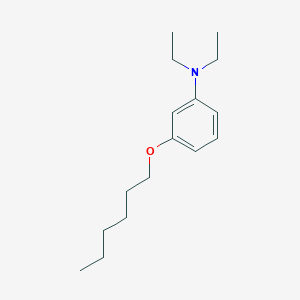

N,N-Diethyl-3-(hexyloxy)aniline

Description

N,N-Diethyl-3-(hexyloxy)aniline is a tertiary amine featuring a hexyloxy group at the meta position of the benzene ring and diethylamine substitution at the nitrogen. This compound is noted for its applications in organic synthesis and materials science, particularly as a precursor for derivatives with extended conjugation, such as quinoxaline-based structures . It has been utilized in synthesizing advanced intermediates for liquid crystals, organic electronics, and catalytic systems .

Properties

Molecular Formula |

C16H27NO |

|---|---|

Molecular Weight |

249.39 g/mol |

IUPAC Name |

N,N-diethyl-3-hexoxyaniline |

InChI |

InChI=1S/C16H27NO/c1-4-7-8-9-13-18-16-12-10-11-15(14-16)17(5-2)6-3/h10-12,14H,4-9,13H2,1-3H3 |

InChI Key |

SIKHCVBXOVKOTL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC1=CC=CC(=C1)N(CC)CC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkoxy-Substituted Anilines

4-Hexyloxyaniline

- Structure : Primary amine with a hexyloxy group at the para position.

- Key Differences : The absence of diethylamine substitution results in higher reactivity in reductive amination and electrophilic aromatic substitution. For example, 4-(hexyloxy)aniline achieved 92% yield in reductive amination with chitosan derivatives, highlighting its utility in biochemical applications .

- Applications : Used in synthesizing amphiphilic chitooligosaccharides for drug delivery systems .

N-[2-(2-Ethoxyethoxy)benzyl]-3-(heptyloxy)aniline

- Structure : Heptyloxy chain (C7) at the meta position and a benzyl-ethoxyethoxy substituent.

- Key Differences : The longer heptyloxy chain enhances hydrophobicity, while the ethoxyethoxy group introduces flexibility. This structural variation impacts solubility and phase behavior in liquid crystal applications .

Tertiary Amine Derivatives

N,N-Dimethyl-m-anisidine (3-Methoxy-N,N-dimethylaniline)

- Structure : Methoxy group at the meta position and dimethylamine substitution.

- Key Differences : The smaller methyl groups (vs. ethyl in the target compound) reduce steric hindrance, while the methoxy group provides stronger electron-donating effects. This compound is used in dye synthesis and as a ligand in coordination chemistry .

N,N-Diethyl-3-[2-(4-piperidinyl)ethoxy]aniline hydrochloride

- Structure : Incorporates a piperidinyl-ethoxy spacer.

Functionalized Derivatives with Extended Conjugation

N,N-Diethyl-3-(hexyloxy)-4-(quinoxalinylvinyl)aniline (E2Z-II)

- Structure: Quinoxaline acceptor linked via a vinyl group to the aniline core.

- Key Differences: Extended conjugation shifts absorption to near-infrared regions, useful in optoelectronics. However, steric bulk from the quinoxaline group reduces synthetic yield (12% under 100°C conditions) .

- Applications: Non-linear optical materials and organic semiconductors .

4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(boronate ester)aniline

Comparative Data Tables

Table 2: Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.